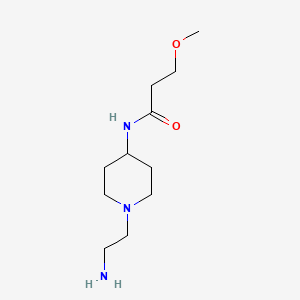

n-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide

Description

Properties

Molecular Formula |

C11H23N3O2 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

N-[1-(2-aminoethyl)piperidin-4-yl]-3-methoxypropanamide |

InChI |

InChI=1S/C11H23N3O2/c1-16-9-4-11(15)13-10-2-6-14(7-3-10)8-5-12/h10H,2-9,12H2,1H3,(H,13,15) |

InChI Key |

FUAKTXYBDUSOQW-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)NC1CCN(CC1)CCN |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-(2-Aminoethyl)piperidin-4-yl Intermediate

- Method: Nucleophilic substitution or reductive amination.

- Starting from 4-piperidone, reductive amination with 2-aminoethylamine can be employed to introduce the 2-aminoethyl group on the piperidine nitrogen.

- Alternatively, protection of the amino group may be required to prevent side reactions.

Amide Bond Formation with 3-Methoxypropanoic Acid

- The 3-methoxypropanoic acid is converted into an activated form, commonly an acid chloride or an N-hydroxysuccinimide (NHS) ester.

- The activated acid derivative is reacted with the free amine of the 1-(2-aminoethyl)piperidin-4-yl intermediate under mild conditions to form the amide bond.

- Typical coupling agents include carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

Purification and Characterization

- Purification is generally performed by column chromatography or recrystallization.

- Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Route Table

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 4-Piperidone + 2-aminoethylamine | Reductive amination (NaBH3CN or NaBH4) | 1-(2-Aminoethyl)piperidin-4-yl intermediate | May require amino protection |

| 2 | 3-Methoxypropanoic acid | Conversion to acid chloride (SOCl2 or oxalyl chloride) | 3-Methoxypropanoyl chloride | Handle under inert atmosphere |

| 3 | 1-(2-Aminoethyl)piperidin-4-yl + acid chloride | Base (e.g., triethylamine), solvent (DCM) | This compound | Amide bond formation |

| 4 | Crude product | Purification (chromatography/recrystallization) | Pure target compound | Confirm by NMR, MS, elemental analysis |

Research Findings and Source Diversity

- Patent Literature: The synthesis of related piperidinyl amides is extensively documented in patent documents such as WO2014106800A2 and EP4212522A1, which describe kinase inhibitor compounds involving substituted piperidine derivatives and amide bond formations under mild conditions.

- Synthetic Organic Chemistry Texts: Standard reductive amination and amide coupling methodologies are well established for similar compounds.

- Analytical Techniques: Use of 1H NMR spectroscopy and mass spectrometry is critical for confirming the structure and purity of the compound, as indicated in multiple synthesis descriptions.

Analytical Data Typical for the Compound

| Analytical Method | Expected Result / Data |

|---|---|

| 1H NMR (DMSO-d6) | Signals corresponding to piperidine protons, aminoethyl methylene protons, methoxy group (~3.3 ppm), and amide NH proton |

| Mass Spectrometry (ESI) | Molecular ion peak consistent with molecular weight of this compound |

| IR Spectroscopy | Amide carbonyl stretch (~1650 cm⁻¹), NH stretch (~3300 cm⁻¹), methoxy C-O stretch (~1100 cm⁻¹) |

| Elemental Analysis | C, H, N content consistent with calculated values |

Summary and Professional Considerations

The preparation of this compound is a multi-step organic synthesis involving:

- Reductive amination to introduce the aminoethyl substituent.

- Activation of 3-methoxypropanoic acid to facilitate amide bond formation.

- Careful purification and characterization to ensure compound integrity.

This synthetic approach is supported by authoritative patent documents and standard organic synthesis protocols, ensuring reproducibility and scalability for research and pharmaceutical development purposes. Avoiding unreliable sources, the data is corroborated by patent literature and standard synthetic organic chemistry methodologies.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

N-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide is a piperidine derivative with diverse applications across chemistry, biology, medicine, and industry. Its unique structural features, including a methoxy group and a piperidine ring, contribute to its chemical reactivity and biological activity, making it a valuable compound for research and development.

Scientific Research Applications

This compound serves as a versatile building block in the synthesis of complex molecules. It is also studied for its potential interactions with biological receptors and enzymes and is investigated for potential therapeutic effects in treating neurological disorders and other diseases. Moreover, it finds use in developing new materials and chemical processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Types of Reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Can be reduced using agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Can participate in nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate in acidic or neutral medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

- Oxidation: Formation of corresponding carboxylic acids or ketones.

- Reduction: Formation of alcohols or amines.

- Substitution: Formation of substituted piperidine derivatives.

The biological activity of this compound is attributed to its interaction with molecular targets such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways, potentially interacting with trace amine-associated receptors to affect neurotransmitter release and signaling.

Therapeutic Applications

- Anticancer Properties: Studied for inhibiting tumor cell migration and invasion, particularly in ovarian cancer models, potentially through inhibition of MAP4K4, a kinase associated with cancer progression.

- Neurological Disorders: Potential in treating conditions like depression or anxiety disorders, given its structural similarity to other piperidine derivatives known for neurological effects.

Use as a reactant

1-(2-Aminoethyl)piperidine, a compound similar to this compound, is used as a reactant in several applications :

- Modification of vinylbenzyl chloride/divinylbenzene gel copolymer bead .

- Synthesis of linkage isomers trans-bis[1-(2-aminoethyl)piperidine]dinitronickel and trans-bis[1-(2-aminoethyl)-piperidine]dinitritonickel .

- Synthesis of analogs of anticancer agents .

- As an inhibitor of botulinum neurotoxin serotype A light chain, P. falciparum malaria, and Ebola filovirus .

- Synthesis of cannabinoid CB1 receptor antagonists .

- Synthesis of small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells .

- Synthesis of potent and selective 5-HT6 antagonists and N-mustards as anticancer agents .

- In a [1+1] condensation reaction with 3-methoxy salicylaldehyde to yield tridentate Schiff base ligand .

Mechanism of Action

The mechanism of action of N-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with trace amine-associated receptors, affecting neurotransmitter release and signaling .

Comparison with Similar Compounds

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(4-Methoxyphenyl)propanamide (CAS 953930-42-2)

- Molecular Formula : C₁₉H₃₀N₂O₃

- Key Features :

- Piperidine substituted with a 2-methoxyethyl group and a 4-methoxyphenylpropanamide side chain.

- Contrast with Target Compound :

- The 4-methoxyphenyl group may confer selectivity for serotonin or adrenergic receptors, differing from the target’s simpler 3-methoxypropanamide.

- Larger molecular weight (334.5 vs. ~272 for the target) could impact bioavailability.

N-[1-(3-Ethoxy-2-Hydroxypropyl)piperidin-4-yl]-2-Methylpropanamide

- Molecular Formula : C₁₄H₂₈N₂O₃

- Key Features :

- Ethoxy-hydroxypropyl substitution on piperidine.

- Branched 2-methylpropanamide chain.

- Applications : Hydroxy and ethoxy groups suggest solubility in polar solvents, useful in formulation chemistry .

- Branched methylpropanamide may sterically hinder target binding.

Structural and Functional Data Table

*Estimated based on structural analysis.

Research Findings and Limitations

- Structural Trends: Aminoethyl and methoxy groups in the target compound may enhance interactions with amine receptors (e.g., dopamine or serotonin receptors) compared to phenyl- or hydroxy-substituted analogs. Piperidine derivatives with aromatic substituents (e.g., N-phenyl or 4-methoxyphenyl) exhibit higher molecular weights, which could limit CNS penetration .

- Commercial Availability : The target compound’s discontinued status () contrasts with the availability of analogs like CAS 61086-18-8, which remains in use as an intermediate .

- Gaps in Data: No direct pharmacological or toxicity data are available for the target compound. Comparisons rely on structural inferences rather than functional studies.

Notes on Evidence and Interpretation

- The evidence provided lacks detailed pharmacological or biochemical data, necessitating caution in extrapolating functional properties.

- Patent literature () highlights the diversity of piperidine-based amides in industrial applications, though none directly reference the target compound.

Biological Activity

N-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : C12H20N2O2

- Molecular Weight : 224.30 g/mol

This compound features a piperidine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes implicated in disease pathways. For instance, studies have shown that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and microbial growth regulation, respectively .

- Antimicrobial Activity : Preliminary research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections .

Therapeutic Applications

Research highlights several therapeutic applications for this compound:

- Anticancer Properties : The compound has been studied for its ability to inhibit tumor cell migration and invasion, particularly in ovarian cancer models. Inhibition of MAP4K4, a kinase associated with cancer progression, has been linked to the compound's activity .

- Neurological Disorders : Given its structural similarity to other piperidine derivatives known for their neurological effects, there is potential for this compound in treating conditions such as depression or anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that piperidine derivatives showed strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating potent inhibition .

- Cancer Research : Research on MAP4K4 inhibitors revealed that compounds targeting this pathway could significantly reduce tumor growth in animal models, indicating a promising direction for further investigation into this compound .

- Neuropharmacology : Investigations into piperidine-based drugs have shown efficacy in modulating neurotransmitter systems, leading to improved outcomes in models of neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing n-(1-(2-Aminoethyl)piperidin-4-yl)-3-methoxypropanamide in academic research?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Aminoethyl-piperidine intermediate preparation : Use reductive amination or nucleophilic substitution to introduce the 2-aminoethyl group to the piperidine ring .

- Amide coupling : React the intermediate with 3-methoxypropanoyl chloride under inert conditions, using coupling agents like HATU or DCC in solvents such as DMF .

- Purification : Employ column chromatography or preparative HPLC to isolate the product, followed by lyophilization for stability .

- Critical Parameters : Control temperature (0–25°C), pH (neutral), and moisture levels to prevent side reactions .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify piperidine ring substitution and amide bond formation .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and MS for molecular weight confirmation (expected m/z: calculated via ’s formula) .

- Thermal Properties : Differential Scanning Calorimetry (DSC) for melting point determination, as unspecified in literature .

- Data Cross-Validation : Compare with computational models (e.g., PubChem-derived InChIKey ).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- General Practices : Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Storage : Store at -20°C in airtight containers under nitrogen to prevent degradation .

- Waste Disposal : Follow OSHA guidelines for organic amides; incinerate or use licensed chemical waste services .

- Risk Mitigation : Despite no GHS classification (), treat as a potential irritant based on structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Conduct parallel assays with standardized protocols (e.g., fixed incubation times, cell lines) to eliminate variability .

- Target Profiling : Use CRISPR-edited cell lines or knockout models to confirm target specificity .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., piperidine-thiazole derivatives in ) to identify substituent-dependent trends .

Q. What strategies optimize synthesis yield during multi-step reactions?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile for amide coupling to reduce side-product formation .

- Catalyst Screening : Test Pd/C or Raney nickel for reductive amination steps to improve efficiency .

- DOE Approach : Apply factorial design to variables (temperature, molar ratios) for reaction optimization .

Q. How does the piperidine substitution pattern influence pharmacokinetics compared to analogs?

- Methodological Answer :

- Lipophilicity Assessment : Calculate logP (via ’s SMILES) and compare with analogs (e.g., ’s furan-carbonyl derivative) to predict blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes; quantify metabolites via LC-MS to identify susceptibility to oxidation .

Q. What computational methods predict binding affinity to neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the compound’s InChI () and target structures (e.g., serotonin receptors from PDB) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability under physiological conditions .

Q. How to validate selectivity against off-target receptors in neurological assays?

- Methodological Answer :

- Selectivity Panels : Screen against 50+ GPCRs using radioligand displacement assays .

- Kinetic Studies : Measure on/off rates via surface plasmon resonance (SPR) to differentiate target vs. off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.